molecular formula C22H16ClNO3 B11152737 4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one

4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No.: B11152737
M. Wt: 377.8 g/mol
InChI Key: BIXSRFVCFZVSMN-UHFFFAOYSA-N
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Description

4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloroaniline with a suitable aldehyde to form an intermediate Schiff base, followed by cyclization with a phenolic compound under acidic or basic conditions. Industrial production methods may involve the use of catalysts such as zeolites to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one include other chromen-2-one derivatives with different substituents. For instance:

Properties

Molecular Formula

C22H16ClNO3

Molecular Weight

377.8 g/mol

IUPAC Name

4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenylchromen-2-one

InChI

InChI=1S/C22H16ClNO3/c23-16-7-4-8-17(10-16)24-13-15-9-22(26)27-21-12-18(20(25)11-19(15)21)14-5-2-1-3-6-14/h1-12,24-25H,13H2

InChI Key

BIXSRFVCFZVSMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CNC4=CC(=CC=C4)Cl)O

Origin of Product

United States

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